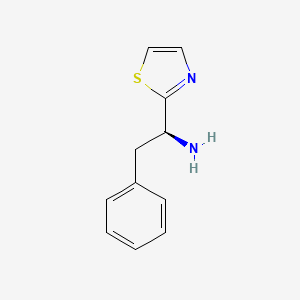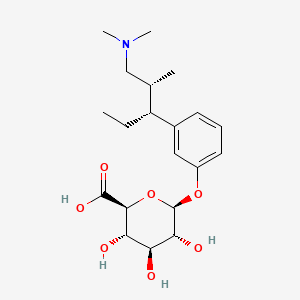
N-Acetyl-9-aminominocycline, (4R)-
Vue d'ensemble
Description
N-Acetyl-9-aminominocycline, (4R)- is a synthetic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . This compound is a metabolite of tigecycline, a first-in-class glycylcycline antibiotic .
Mécanisme D'action
Target of Action
Tapentadol, the parent compound of Tapentadol-o-glucuronide, primarily targets the mu-opioid receptor (MOR) and the norepinephrine transporter . The MOR is a G-protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia . The norepinephrine transporter is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in pain modulation .
Mode of Action
Tapentadol acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor . As a MOR agonist, it binds to MOR with a greater affinity than to delta- and kappa-opioid receptors . This binding triggers a series of intracellular events, leading to analgesia . As a norepinephrine reuptake inhibitor, tapentadol increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects .
Biochemical Pathways
The action of Tapentadol affects the opioidergic and noradrenergic pathways . By activating MOR, it modulates the opioidergic pathway, leading to analgesia . By inhibiting the reuptake of norepinephrine, it influences the noradrenergic pathway, enhancing the analgesic effect .
Pharmacokinetics
Tapentadol is rapidly absorbed after oral administration, but its extensive first-pass metabolism lowers its oral bioavailability . Most of Tapentadol (70%) is quickly metabolized at its phenolic hydroxyl group via glucuronidation by the UGT1A9 and UGT2B7 enzymes . About 3% of a dose is eliminated as unchanged drug .
Result of Action
The dual mechanism of action of Tapentadol provides a significant advantage over classic opioids in pain management, from nociceptive to neuropathic . Moreover, compared to other opioids, Tapentadol is associated with fewer adverse effects .
Action Environment
The action of Tapentadol can be influenced by various environmental factors. For instance, the presence of certain enzymes (UGT1A9 and UGT2B7) is crucial for its metabolism . Additionally, factors such as the patient’s age, body weight, and overall health status can affect the drug’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
Tapentadol-o-glucuronide is formed through the process of glucuronidation, a major phase II metabolic pathway . The enzymes involved in this process are the UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to Tapentadol . The interaction between Tapentadol and these enzymes results in the formation of Tapentadol-o-glucuronide .
Cellular Effects
It is known that the parent compound, Tapentadol, acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake . This dual mechanism of action allows Tapentadol to attenuate pain effectively . As a metabolite, Tapentadol-o-glucuronide may contribute to the overall pharmacological profile of Tapentadol.
Molecular Mechanism
The molecular mechanism of Tapentadol-o-glucuronide is not well-studied. The parent compound, Tapentadol, has a dual mechanism of action. It acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake . This dual mechanism allows Tapentadol to effectively manage pain, from nociceptive to neuropathic .
Temporal Effects in Laboratory Settings
It is known that Tapentadol undergoes extensive first-pass metabolism by phase 2 glucuronidation to form the O-glucuronide . After oral administration, about 70% of the dose is excreted in the urine, with 55% as O-glucuronide .
Dosage Effects in Animal Models
The dosage effects of Tapentadol-o-glucuronide in animal models have not been extensively studied. Studies on the parent compound, Tapentadol, have shown that it exhibits antinociceptive activity in rat and mouse formalin tests .
Metabolic Pathways
Tapentadol-o-glucuronide is a product of the glucuronidation metabolic pathway . This process involves the transfer of glucuronic acid to Tapentadol, facilitated by the enzymes UDP-glucuronosyltransferases .
Transport and Distribution
It is known that after oral administration, about 70% of the Tapentadol dose is excreted in the urine, with 55% as O-glucuronide .
Subcellular Localization
Given that it is a product of phase II metabolism, it is likely that it is found in the cytoplasm where glucuronidation typically occurs .
Méthodes De Préparation
The preparation of N-Acetyl-9-aminominocycline, (4R)- involves the metabolic pathways of tigecycline. The major metabolic pathways identified include glucuronidation of tigecycline and amide hydrolysis followed by N-acetylation to form N-Acetyl-9-aminominocycline
Analyse Des Réactions Chimiques
N-Acetyl-9-aminominocycline, (4R)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Acetyl-9-aminominocycline, (4R)- has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism of tigecycline.
Biology: It is studied for its role in the metabolic pathways of tigecycline and its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic effects and its role in the pharmacokinetics of tigecycline.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
Comparaison Avec Des Composés Similaires
N-Acetyl-9-aminominocycline, (4R)- is similar to other metabolites of tigecycline, such as:
Tigecycline: The parent compound from which N-Acetyl-9-aminominocycline, (4R)- is derived.
9-aminominocycline: Another metabolite of tigecycline that exhibits synergistic antibacterial activity with tigecycline.
The uniqueness of N-Acetyl-9-aminominocycline, (4R)- lies in its specific metabolic pathway and its role in the pharmacokinetics of tigecycline.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJDHSTNLOUMT-PJOQTPGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858420 | |
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300037-86-8 | |
| Record name | N-Acetyl-9-aminominocycline, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-9-AMINOMINOCYCLINE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KZS36JSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B3097041.png)
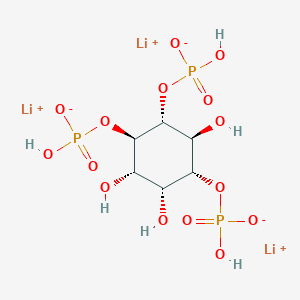

![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
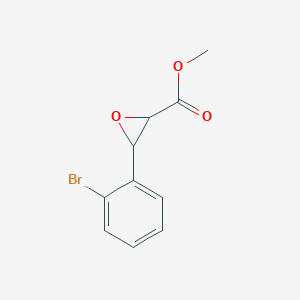
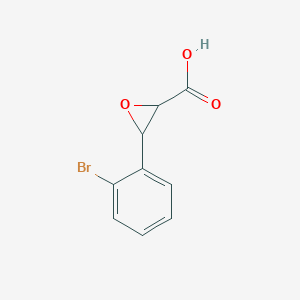
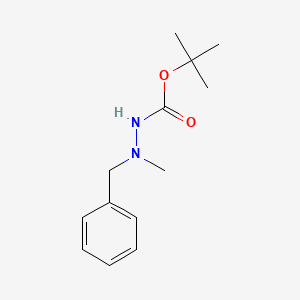
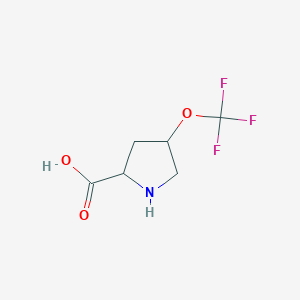
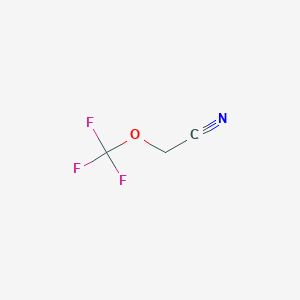
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)
